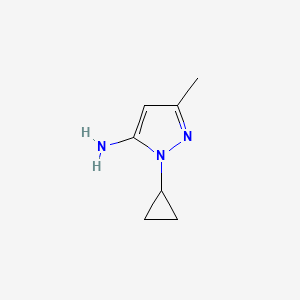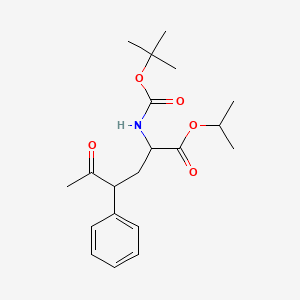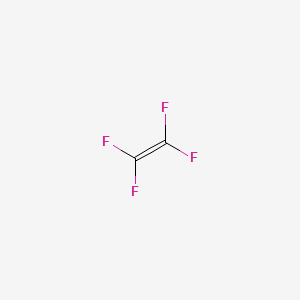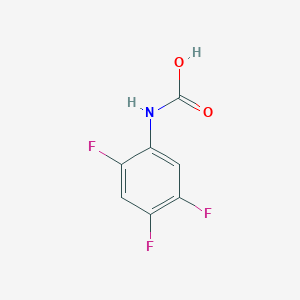![molecular formula C12H13FN4S B6358173 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-51-4](/img/structure/B6358173.png)
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is an organic compound that belongs to the class of piperazine derivatives
Wirkmechanismus
Target of Action
It is known that the 1,3,4-thiadiazole moiety, a part of this compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The 1,3,4-thiadiazol moiety has been shown to have good potency as anticonvulsant agents which are highly effective and have less toxicity .
Biochemical Pathways
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 23727 , which is within the optimal range for drug-like molecules, suggesting that it may have good bioavailability.
Result of Action
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may have diverse molecular and cellular effects .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring is responsible for providing low toxicity and great in vivo stability .
Vorbereitungsmethoden
The synthesis of 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-thiadiazole with piperazine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to optimize the reaction conditions and scale up the production process .
Analyse Chemischer Reaktionen
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has indicated its potential use in the development of drugs for treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials
Vergleich Mit ähnlichen Verbindungen
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds such as:
1-(4-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but lacks the thiadiazole ring, which may result in different chemical and biological properties
1-(3-Fluorophenyl)piperazine: Similar to the above compound but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.
Flunarizine: A piperazine derivative used as a calcium antagonist in the treatment of various medical conditions.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKZMMESWROSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
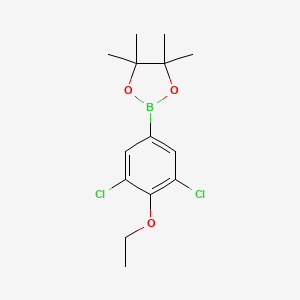
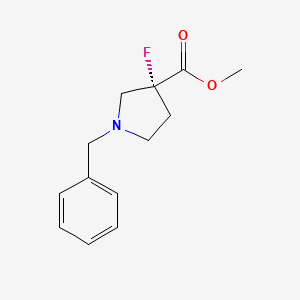
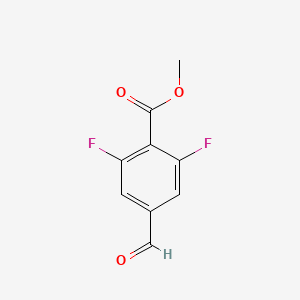
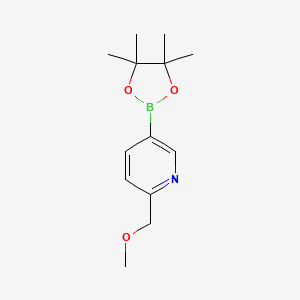
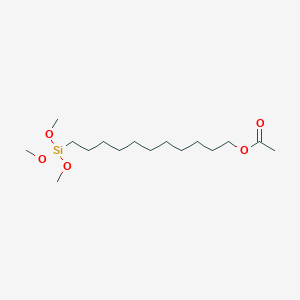
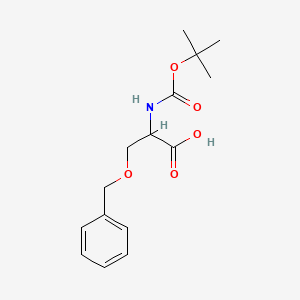
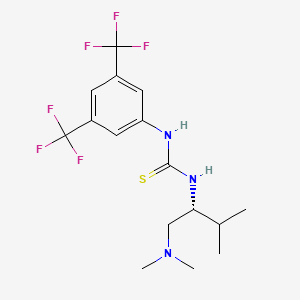
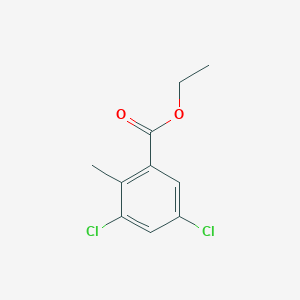
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran](/img/structure/B6358134.png)

